Cas no 858483-88-2 (5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole)

5-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole is a synthetic organic compound featuring a 1,2,3,4-tetrazole core with chloromethyl and 4-chlorophenyl substituents. It offers distinct advantages, including its role as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its potential use in medicinal chemistry due to its unique structural properties.
5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole structure
858483-88-2 structure
Product Name:5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
CAS No:858483-88-2
MF:C8H6Cl2N4
MW:229.066038608551
MDL:MFCD08061133
CID:1841972
PubChem ID:8027114
Update Time:2025-10-17

5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole
    • 1H-1,2,3,4-Tetrazole, 5-(chloromethyl)-1-(4-chlorophenyl)-
    • 5-(CHLOROMETHYL)-1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOLE
    • 858483-88-2
    • F2147-0076
    • STK786139
    • SCHEMBL25250647
    • AKOS000275158
    • EN300-238023
    • GOJJROXYRARSPU-UHFFFAOYSA-N
    • 5-(chloromethyl)-1-(4-chlorophenyl)tetrazole
    • DB-229235
    • 5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
    • MDL: MFCD08061133
    • Inchi: 1S/C8H6Cl2N4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2
    • InChI Key: GOJJROXYRARSPU-UHFFFAOYSA-N
    • SMILES: ClCC1=NN=NN1C1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 227.9969516g/mol
  • Monoisotopic Mass: 227.9969516g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • Melting Point: 71-73℃

5-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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